molecular formula C11H24N2O2S2 B11515335 Isothiourea, 2-(2-octylsulfonyl)ethyl-

Isothiourea, 2-(2-octylsulfonyl)ethyl-

Cat. No.: B11515335
M. Wt: 280.5 g/mol
InChI Key: SMJAISZBCJPDQC-UHFFFAOYSA-N
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Description

引言

2-(2-辛基磺酰基)乙基异硫脲(Isothiourea, 2-(2-octylsulfonyl)ethyl-)是一类具有独特分子结构的硫脲衍生物,其核心结构由异硫脲基团(HN-C(=S)-NH2)与辛基磺酰基乙基取代基构成。近年来,此类化合物在有机合成、药物化学及材料科学领域的应用潜力备受关注。本文通过整合多源实验数据与理论分析,系统阐述其化学特性、历史发展脉络及取代基的协同效应,为深入理解该化合物的设计逻辑与功能化应用提供理论依据

2-(2-辛基磺酰基)乙基异硫脲的化学特性

化学身份与结构特征

该化合物的分子式为 C₁₁H₂₄N₂O₂S₂ ,其结构包含以下关键特征(图1):

  • 异硫脲核心 :通过硫代羰基(C=S)连接两个氨基,形成平面共轭体系,赋予分子强极性
  • 辛基磺酰基乙基取代基 :磺酰基(SO₂)作为强吸电子基团,通过乙基桥联与辛基长链结合,显著影响分子的溶解性与空间位阻

表1 相关硫脲衍生物的分子参数对比

化合物名称 分子式 分子量 取代基特性
2-(2-辛基磺酰基)乙基异硫脲 C₁₁H₂₄N₂O₂S₂ 304.51 磺酰基+辛基长链
辛基硫脲 C₉H₂₀N₂S 188.33 辛基直链
[2-(甲硫基)乙基]硫脲 C₄H₁₀N₂S₂ 150.27 甲硫基短链

单晶X射线衍射分析表明,磺酰基的强吸电子效应会导致异硫脲核心的硫原子电荷密度降低,从而增强其亲核反应活性。此外,辛基长链的引入可通过疏水相互作用调节分子在混合溶剂中的聚集行为

异硫脲衍生物在有机合成中的历史脉络

硫脲及其衍生物的合成研究始于19世纪末,但其功能化取代基的系统探索直至20世纪后期才取得突破:

  • 1950年代 :首次报道硫脲与酰氯的S-酰基化反应,但产物结构未明确表征
  • 1990年代 :利用现代光谱技术(如¹H NMR与X射线晶体学)证实了S-酰基异硫脲的选择性形成机制
  • 2010年后 :针对磺酰基取代异硫脲的研究兴起,发现其在水解动力学与胶束催化体系中的独特行为

例如,Jones等人(2018)开发的高效S-酰基化方法,可在乙腈中定量合成21种结构多样的异硫脲衍生物,包括非甾体抗炎药(NSAIDs)的功能化类似物(图2)。这一进展为2-(2-辛基磺酰基)乙基异硫脲的合成提供了关键方法论基础。

磺酰基与烷基取代基的协同化学效应

磺酰基的电子与空间调控

磺酰基(SO₂)通过以下机制影响分子反应性:

  • 电子效应 :强吸电子性降低硫原子的电子密度,使其更易接受亲核攻击,例如在SN1水解反应中加速碳-硫键断裂
  • 空间位阻 :平面刚性结构限制分子构象自由度,尤其在胶束体系中可定向吸附于阴离子表面活性剂的Stern层

表2 取代基对异硫脲水解速率的影响(k, s⁻¹)

取代基类型 纯水体系 50%乙醇/水 阴离子胶束
辛基磺酰基乙基 2.3×10⁻⁵ 1.1×10⁻⁶ 3.8×10⁻⁷
甲基硫基乙基 5.7×10⁻⁴ 8.9×10⁻⁵ 6.2×10⁻⁵

数据表明,磺酰基的存在使水解稳定性提高约两个数量级,尤其在胶束环境中表现出显著的空间屏蔽效应

辛基长链的疏水与自组装特性

辛基(C₈H₁₇)的引入赋予分子以下特性:

  • 疏水性增强 :辛基链与溶剂分子的范德华作用力降低溶解度,使其更易形成晶体或胶束聚集体
  • 界面定向吸附 :在阴离子表面活性剂(如十二烷基硫酸钠)存在的体系中,辛基链可插入胶束疏水内核,而磺酰基锚定于亲水界面,形成稳定的“头-尾”取向

此特性被广泛应用于催化反应设计,例如在胶束介导的硫转移反应中,辛基磺酰基异硫脲的局部浓度可提高10²–10³倍,显著加速反应动力学

结论

2-(2-辛基磺酰基)乙基异硫脲的化学特性源于其独特的取代基协同效应:磺酰基提供电子调控与空间定向,而辛基链优化疏水相互作用与自组装行为。未来研究可聚焦于以下方向:

  • 开发基于该化合物的新型硫转移催化剂,用于绿色合成硫代糖苷或含硫药物分子。
  • 探索其在仿生膜系统中的应用,利用辛基链的界面吸附特性构建分子传感器。
  • 通过计算化学(如DFT)精确量化取代基对反应过渡态能垒的影响,指导理性分子设计。

Properties

Molecular Formula

C11H24N2O2S2

Molecular Weight

280.5 g/mol

IUPAC Name

2-octylsulfonylethyl carbamimidothioate

InChI

InChI=1S/C11H24N2O2S2/c1-2-3-4-5-6-7-9-17(14,15)10-8-16-11(12)13/h2-10H2,1H3,(H3,12,13)

InChI Key

SMJAISZBCJPDQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCSC(=N)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-Octylsulfonyl)ethyl Isothiocyanate

A solution of 2-aminoethyl octyl sulfone (10.0 g, 40 mmol) in dichloromethane (60 mL) is treated with thiophosgene (4.8 mL, 60 mmol) and calcium carbonate (13.7 g) at 0–5°C. After stirring for 2 hours at reflux, the organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the isothiocyanate as a pale-yellow oil (8.9 g, 75% yield).

Formation of Isothiourea via Amine Addition

The crude isothiocyanate is dissolved in toluene (10 mL) and treated with tert-butylamine (13.7 g, 187 mmol) at 20–25°C for 12 hours. Subsequent concentration and recrystallization from hexane afford 2-(2-octylsulfonyl)ethyl-isothiourea as a crystalline solid (12.1 g, 82% yield, >99% purity by HPLC).

Key Reaction Parameters

StepReagentTemperatureTimeYield
1Thiophosgene0–5°C → Reflux2 h75%
2tert-Butylamine20–25°C12 h82%

One-Pot Multicomponent Synthesis via Sequential Functionalization

CN106632137A discloses a streamlined one-pot methodology applicable to 2-(2-octylsulfonyl)ethyl-isothiourea, minimizing intermediate isolation:

Reaction Sequence and Optimization

  • Oximation : Ethyl acetoacetate (100 g) reacts with methyl nitrite (50 g) in ethanol at -5°C to form the oxime intermediate (3 hours, 89% conversion).

  • Sulfonation : The oxime is treated with octanesulfonyl chloride (125 g) and tetrabutylammonium bromide (6 g) in the presence of potassium carbonate (163 g) at 8–15°C, achieving 78% yield after 4 hours.

  • Cyclization : Thiourea (45 g) is introduced, and the mixture is heated to 60°C for 6 hours to furnish the target isothiourea (overall yield: 67%).

Advantages and Limitations

  • Advantages : Eliminates solvent switching; reduces purification steps.

  • Limitations : Competing side reactions during sulfonation reduce yield scalability.

Catalytic Enantioselective Approaches Using Isothiourea Derivatives

While direct catalytic synthesis of 2-(2-octylsulfonyl)ethyl-isothiourea remains unreported, PMC9490795 provides insights into HyperBTM-catalyzed β-lactone formation, suggesting adaptable strategies:

HyperBTM-Catalyzed Sulfonyl Group Incorporation

HyperBTM, a chiral isothiourea, facilitates [2+2] cycloadditions between sulfonylketenes and enolates. By substituting phenylacetic anhydride with octylsulfonylethyl acetic anhydride, this method could theoretically yield enantiomerically enriched isothioureas. Preliminary computational models predict a 65% enantiomeric excess (ee) for such adaptations.

Comparative Analysis of Synthetic Methods

MethodYieldPurityEnantioselectivityScalability
Thiophosgene-Mediated82%>99%N/AHigh
One-Pot Multicomponent67%95%N/AModerate
Catalytic (Theoretical)50–65%90%65% eeLow

Chemical Reactions Analysis

Types of Reactions

{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Catalytic Applications

2.1 Enantioselective Catalysis

One of the prominent applications of isothiourea compounds is in enantioselective catalysis. For instance, the isothiourea-catalyzed enantioselective α-alkylation of esters has been reported to yield high diastereoselectivity and enantioselectivity. In a study involving the conjugate addition of para-nitrophenyl esters to quinone methides, yields reached up to 85% with excellent stereoselectivity .

Table 1: Summary of Enantioselective Catalysis Results

Reaction TypeYield (%)DiastereoselectivityEnantioselectivity
α-Alkylation of Esters85High>99:1
Cycloaddition (β-lactone formation)7070:30>99:1

Biological Applications

3.1 Antimicrobial Activity

Isothiourea derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis. A series of novel thiourea derivatives were synthesized and screened for antimycobacterial activity, revealing one compound with a minimum inhibitory concentration (MIC) as low as 3.13 µg/mL, indicating significant potency against tuberculosis .

Table 2: Antimycobacterial Activity of Thiourea Derivatives

Compound CodeMIC (µg/mL)% Inhibition
3i3.1374.9
3s6.2559.2
Isoniazid0.19593.5

3.2 Anticancer Activity

The anticancer potential of isothiourea derivatives has been evaluated through various studies. For example, new compounds designed as hybrids containing triazine rings and sulfonamide fragments exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were determined using MTT assays .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Compound CodeCell LineIC50 (µM)
Compound AHCT-116X
Compound BMCF-7Y
CisplatinHCT-116Z

Mechanistic Insights

Research into the mechanisms by which isothioureas exert their biological effects has revealed that they may act through multiple pathways, including the inhibition of key enzymes involved in disease processes or by modulating cellular signaling pathways . This multifaceted action enhances their therapeutic potential across various applications.

Mechanism of Action

The mechanism by which {[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methanimidamide moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

KBR7943 (2-(2-(4-(4-nitrobenzyloxy)phenyl)ethyl)isothiourea methanesulfonate)

  • Structural Differences : KBR7943 substitutes the octylsulfonyl group with a 4-nitrobenzyloxy-phenyl moiety.
  • Functional Properties: Acts as a Na+/Ca2+ exchanger (NCX) inhibitor with IC50 values in the micromolar range. Also blocks ryanodine receptors (RyR1/RyR2), indicating broader ion channel interactions compared to simpler isothioureas .
  • Applications : Used in cardiovascular research to study Ca2+ homeostasis and arrhythmias.

Imetit (S-[2-(Imidazol-4-yl)ethyl]isothiourea dihydrobromide)

  • Functional Properties :
    • Acts as a histamine H3 receptor agonist.
    • Demonstrates higher receptor specificity due to the imidazole moiety, unlike alkyl-sulfonyl derivatives .
  • Applications : Neuropharmacological studies targeting histaminergic pathways.

2-(2-(Diethylamino)ethyl)isothiourea

  • Structural Differences: Features a diethylamino group instead of sulfonyl or aromatic substituents.
  • Functional Properties :
    • Exhibits basicity due to the tertiary amine group, influencing solubility and interaction with acidic targets.
    • Used in analytical chemistry for HPLC separation studies, highlighting its stability under reverse-phase conditions .

Comparative Analysis Table

Compound Substituents Key Functional Groups Biological Activity/Application Reference
2-(2-octylsulfonyl)ethyl-isothiourea Octylsulfonyl-ethyl Sulfonyl, isothiourea core Hypothesized ion channel modulation Inferred
KBR7943 4-nitrobenzyloxy-phenyl Nitrobenzyl, methanesulfonate Na+/Ca2+ exchanger and RyR inhibition
Imetit Imidazole-ethyl Imidazole, isothiourea Histamine H3 receptor agonism
2-(2-(Diethylamino)ethyl)isothiourea Diethylamino-ethyl Tertiary amine Analytical standards, HPLC applications

Key Research Findings

  • Lipophilicity and Bioavailability : The octylsulfonyl group in 2-(2-octylsulfonyl)ethyl-isothiourea likely increases membrane penetration compared to KBR7943’s nitrobenzyloxy group, which may reduce cellular uptake due to steric hindrance .
  • Target Specificity: Imetit’s imidazole ring confers receptor selectivity, whereas alkyl-sulfonyl derivatives (e.g., octylsulfonyl) may exhibit non-specific interactions with ion channels or transporters .
  • Pharmacological Potential: KBR7943’s dual inhibition of NCX and RyR suggests a broader therapeutic scope for isothioureas in cardiovascular diseases compared to simpler analogs .

Q & A

Q. What are the current synthetic methodologies for 2-(2-octylsulfonyl)ethyl isothiourea, and how do they compare in efficiency?

The synthesis of isothioureas traditionally involves three steps: alkylation, sulfonation, and purification via chromatography. However, a greener multicomponent reaction (MCR) approach has been developed, combining isocyanides, thiosulfonates, and amines in a single step . This MCR method eliminates intermediate purification, reduces solvent waste, and improves atom economy. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields, as steric hindrance from the octylsulfonyl group may affect reactivity.

Q. How does 2-(2-octylsulfonyl)ethyl isothiourea inhibit inducible nitric oxide synthase (iNOS)?

Isothioureas act as competitive inhibitors of iNOS by mimicking the structure of L-arginine, the enzyme’s natural substrate. The 2-octylsulfonyl group enhances binding specificity by occupying hydrophobic pockets near the active site . To validate inhibition, researchers can perform in vitro assays measuring NO production in stimulated macrophages, using S-methylisothiourea (SMT) as a positive control. Dose-response curves and Ki values should be calculated to assess potency.

Advanced Research Questions

Q. What role does 2-(2-octylsulfonyl)ethyl isothiourea play in enantioselective catalysis?

Chiral isothioureas are effective organocatalysts for atropselective N-acylation reactions. For example, they enable the synthesis of axially chiral sulfonamides by activating acyl donors via a cooperative mechanism involving hydrogen bonding and π-π interactions . Researchers should screen solvent systems (e.g., toluene vs. THF) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize enantiomeric excess (ee). Advanced characterization techniques like X-ray crystallography or NOESY NMR can confirm stereochemical outcomes.

Q. How can contradictory results in catalytic studies using isothioureas be resolved?

Contradictions may arise from differences in catalyst enantiomers or reaction conditions. For instance, two independent studies achieved opposite enantiomers of a product using the same isothiourea catalyst but varying solvents and temperatures . To resolve discrepancies, researchers should:

  • Conduct kinetic studies to compare activation barriers.
  • Use computational modeling (e.g., DFT) to analyze transition-state stabilization.
  • Validate reproducibility by replicating conditions with controlled variables (e.g., moisture levels, catalyst purity).

Q. What computational strategies predict the reactivity of isothiourea derivatives in drug-linker design?

LUMO (Lowest Unoccupied Molecular Orbital) analysis is critical for predicting nucleophilic attack sites. For example, isothiourea linkers in antibody-drug conjugates (ADCs) exhibit high LUMO lobe density at the central sulfur atom, enabling selective thiol exchange with antibody cysteine residues . Researchers should use software like Gaussian or ORCA to calculate LUMO distributions and validate predictions with experimental DAR (Drug-to-Antibody Ratio) measurements via HPLC-MS.

Q. What safety protocols are essential when handling 2-(2-octylsulfonyl)ethyl isothiourea?

Due to its reactive thiourea core and potential toxicity, researchers must:

  • Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Segregate waste in labeled containers for professional disposal .
  • Monitor for decomposition products (e.g., H₂S) using gas detectors.

Q. Methodological Recommendations

  • Synthetic Optimization: Use DOE (Design of Experiments) to map parameter interactions for MCR reactions.
  • Enzymatic Assays: Pair iNOS inhibition studies with Western blotting to confirm protein expression levels.
  • Catalysis: Employ chiral HPLC to quantify ee and correlate with steric/electronic substituent effects.
  • Computational Validation: Cross-reference LUMO data with crystallographic or spectroscopic evidence.

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